(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Catalog No.
S542315
CAS No.
20736-08-7
M.F
C48H78O17
M. Wt
927.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy...

CAS Number

20736-08-7

Product Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-4,5-dihydroxy-2-((6aR,6bS,8R,12aS,14bS)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-2,3,4,4a,5,6,6a,6b,7,8,10,11,12,12a,14a,14b-hexadecahydro-1H,9H-12b,8a-(epoxymethano)picen-3-yl)-6-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol

Molecular Formula

C48H78O17

Molecular Weight

927.1 g/mol

InChI

InChI=1S/C48H78O17/c1-22-30(52)33(55)36(58)39(61-22)63-38-35(57)32(54)24(20-50)64-48(38,65-40-37(59)34(56)31(53)23(19-49)62-40)26-9-12-43(6)25(42(26,4)5)10-13-44(7)27(43)11-14-47-28-17-41(2,3)15-16-46(28,21-60-47)29(51)18-45(44,47)8/h11,14,22-40,49-59H,9-10,12-13,15-21H2,1-8H3/t22-,23+,24+,25?,26?,27?,28-,29+,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,43-,44+,45-,46?,47?,48+/m0/s1

InChI Key

IUZOALRTJNKYRZ-ANYCVEQWSA-N

SMILES

C[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]2(O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)C4CC[C@@]5(C)C(CC[C@]6(C)C5C=CC78[C@@]6(C)C[C@@H](O)C9(CO8)[C@@H]7CC(C)(C)CC9)C4(C)C)O1

solubility

Soluble in DMSO

Synonyms

Saikosaponin C;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2(C3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC67[C@]5(C[C@H](C8([C@@H]6CC(CC8)(C)C)CO7)O)C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)O)O)O)O)O

The exact mass of the compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is 926.5239 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique polycyclic structure. Its intricate stereochemistry includes several chiral centers that contribute to its potential biological activity and reactivity.

Involving this compound may include:

  • Hydroxylation Reactions: The presence of multiple hydroxyl groups allows for further hydroxylation reactions under specific conditions.
  • Glycosylation Reactions: The oxane structure can participate in glycosylation reactions with other sugars or alcohols.
  • Redox Reactions: The compound may undergo oxidation or reduction due to the presence of hydroxyl groups which can act as reducing agents.

These reactions are typically mediated by enzymes in biological systems and can alter the compound's biological activity significantly.

The biological activity of this compound is linked to its structural features:

  • Antioxidant Activity: Compounds with multiple hydroxyl groups often exhibit strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
  • Cytotoxicity: Studies suggest that similar compounds can affect cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Antimicrobial Properties: The structural complexity may allow interactions with microbial membranes or enzymes .

The synthesis of this compound can involve several advanced organic chemistry techniques:

  • Multi-step Synthesis: This includes the construction of the polycyclic framework followed by functionalization to introduce hydroxyl groups.
  • Asymmetric Synthesis: Given the presence of chiral centers, asymmetric synthesis techniques such as chiral catalysts or reagents may be employed to ensure the correct stereochemistry.
  • Total Synthesis Approaches: Total synthesis strategies may be used to assemble the entire molecular structure from simpler precursors.

This compound could have various applications in fields such as:

  • Pharmaceuticals: Potential use in developing drugs targeting oxidative stress-related diseases.
  • Nutraceuticals: As a dietary supplement for its antioxidant properties.
  • Cosmetics: Utilization in formulations aimed at skin protection and anti-aging due to its radical scavenging ability.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Molecular Docking Studies: These can predict how well the compound binds to various biological targets such as enzymes or receptors.
  • In Vitro Assays: Testing the compound against different cell lines can provide insight into its cytotoxicity and mechanism of action .
  • Structure-Activity Relationship (SAR) Analysis: This involves correlating chemical structure changes with biological activity to optimize efficacy .

Similar Compounds

When comparing this compound to similar structures in terms of functionality and biological activity:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxylsAntioxidant and anti-inflammatory
KaempferolSimilar flavonoid structureAntioxidant and anticancer
CurcuminPolyphenolic structureAnti-inflammatory and antioxidant

This compound stands out due to its unique polycyclic framework combined with multiple stereogenic centers and hydroxyl functionalities that may enhance its biological interactions compared to simpler flavonoids.

The triterpenoid saponin compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol exhibits the molecular formula C48H78O22 with a molecular weight of 1007.12 g/mol [1] [2] [3] [4]. The exact mass, calculated using the most abundant isotopes, is 1006.498480 Da [5] [1].

This molecular composition is characteristic of triterpenoid saponins, which typically contain a triterpene aglycone backbone conjugated with multiple sugar moieties [6] [7]. The high oxygen content (22 oxygen atoms) reflects the presence of numerous hydroxyl groups and glycosidic linkages throughout the molecule [8] [9]. The molecular formula indicates the compound contains three sugar units attached to the triterpene backbone, consistent with its classification as a trisaccharide saponin [6] [10].

Solubility Profile and Partition Coefficients

The solubility characteristics of this triterpenoid saponin are dominated by its amphiphilic nature, resulting from the combination of a lipophilic triterpene aglycone and hydrophilic sugar moieties [7] [8]. The compound demonstrates high water solubility due to the presence of multiple hydroxyl groups and three sugar units, which significantly enhance hydrophilicity [11] [8] [9].

In aqueous systems, the compound exhibits excellent solubility, with saponins generally showing solubility in water and polar organic solvents such as methanol and ethanol [8] [12] [9]. However, the compound shows low to very low solubility in non-polar organic solvents such as ether, chloroform, and hexane [11] [8]. This solubility pattern is characteristic of glycosides, where the sugar moieties (glycone parts) are water-soluble and insoluble in organic solvents, while the aglycone part exhibits opposite solubility properties [8] [9].

The partition coefficient for this compound is expected to be negative (log P < 0), indicating a strong preference for the aqueous phase over organic phases [13] [14]. Studies on similar saponin compounds have demonstrated partition coefficients ranging from 0.12 to 0.15 in aqueous two-phase systems, with extraction recoveries exceeding 90% [15] [16]. The presence of multiple sugar units and hydroxyl groups creates a highly hydrophilic molecule that preferentially partitions into polar environments [7] [13].

Spectroscopic Properties

The spectroscopic characteristics of this triterpenoid saponin provide distinctive fingerprints for structural identification and analysis [17] [18] [19]. Infrared (IR) spectroscopy reveals several characteristic absorption bands: broad O-H stretching vibrations appear in the region of 3200-3600 cm⁻¹, reflecting the numerous hydroxyl groups present in both the sugar moieties and the triterpene backbone [20] [21]. C-O stretching vibrations are observed in the 1000-1200 cm⁻¹ region, characteristic of glycosidic linkages and alcohol functional groups [22] [21].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for saponin characterization [18] [23] [19]. ¹H NMR spectra typically show multiple anomeric proton signals in the region δ 4.5-5.5 ppm, corresponding to the three sugar units [24] [18] [25]. The triterpene backbone contributes characteristic methyl group signals in the δ 0.8-1.5 ppm region [22] [26]. ¹³C NMR spectroscopy reveals anomeric carbon signals around δ 95-110 ppm for the sugar moieties and characteristic triterpene carbon signals throughout the aliphatic region [22] [18].

Ultraviolet (UV) spectroscopy of this saponin shows minimal absorption in the UV region, as saponins typically lack extended chromophoric systems [27]. This is consistent with observations that saponins have no significant UV absorption, unlike phenolic compounds or aromatic glycosides [27].

Mass spectrometry provides molecular ion peaks at m/z 1007 [M+H]⁺ and characteristic fragmentation patterns showing sequential loss of sugar units (162 Da for each hexose unit) [28] [19]. These fragmentation patterns are diagnostic for structural elucidation of triterpenoid saponins [22] [19].

Thermal Stability and Decomposition Pathways

The thermal stability of this triterpenoid saponin is moderate, with thermal degradation beginning at temperatures above 100°C [29] [30] [31]. Thermogravimetric analysis (TGA) of similar saponin compounds indicates initial weight loss due to dehydration, followed by progressive decomposition of the organic structure [32] [33] [34].

Differential Scanning Calorimetry (DSC) studies reveal that the compound undergoes endothermic transitions during heating, with significant thermal effects occurring around 246-250°C [34] [35]. The thermal decomposition process occurs in multiple stages: initial water loss (< 120°C), followed by decomposition of sugar moieties and glycosidic bonds (150-300°C), and finally breakdown of the triterpene backbone at higher temperatures (> 300°C) [32] [33] [34].

The thermal degradation pathways involve several mechanisms. Glycosidic bonds are particularly susceptible to thermal cleavage, with the acetal linkages breaking to release individual sugar units [36] [34] [35]. Studies on similar glycosides show that thermal treatment at temperatures above 100°C for extended periods can lead to significant saponin degradation [29] [31]. The compound shows greater thermal stability under neutral pH conditions compared to acidic or basic environments [30] [31].

Processing conditions significantly affect thermal stability. Autoclaving at 121°C for 20 minutes can cause substantial degradation of saponin content [29]. The presence of water can accelerate thermal decomposition through hydrolytic mechanisms [31] [37]. DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) containing saponins become particularly unstable in water at temperatures higher than 30°C [30] [37].

Reactivity of Functional Groups

The triterpenoid saponin contains multiple reactive functional groups that contribute to its chemical behavior and biological activity [38] [10] [39]. The compound possesses numerous hydroxyl groups distributed throughout both the triterpene backbone and sugar moieties, which serve as sites for various chemical modifications [40] [41] [42].

Glycosidic linkages represent the most reactive components of the molecule. These acetal bonds are acid-labile and can undergo hydrolysis under acidic conditions [43] [44] [45]. The glycosidic bonds can be cleaved by treatment with dilute acids (0.1 N HCl) or through enzymatic hydrolysis using specific glycosidases [8] [10] [45]. The rate of hydrolysis depends on the specific linkage type and surrounding structural features [43] [46].

Hydroxyl group reactivity varies depending on the position and environment within the molecule [40] [41]. Allylic hydroxyl groups, when present, show enhanced reactivity and can undergo spontaneous transformations under mild acidic conditions [40]. Primary hydroxyl groups generally exhibit higher reactivity than secondary or tertiary hydroxyl groups toward chemical modification reactions [41] [42].

The triterpene backbone contains several reactive sites for oxidative modifications [38] [41]. Cytochrome P450 enzymes can catalyze site-selective hydroxylation at various positions on the pentacyclic structure [40] [41]. These oxidative modifications can significantly alter the biological activity and physicochemical properties of the compound [38] [10].

Chemical stability under different pH conditions varies considerably. The compound is most stable under neutral pH conditions (pH 6-8) [8] [9]. Under acidic conditions (pH < 4), glycosidic bonds become increasingly susceptible to hydrolysis [43] [45]. Basic conditions (pH > 9) can lead to degradation through different mechanisms, including opening of lactone rings if present [8] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

926.5239

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Chen YC, Wang HM, Niu QX, Ye DY, Liang GW. Binding between Saikosaponin C and Human Serum Albumin by Fluorescence Spectroscopy and Molecular Docking. Molecules. 2016 Jan 28;21(2):153. doi: 10.3390/molecules21020153. PubMed PMID: 26828474.
2: Hu SC, Lee IT, Yen MH, Lin CC, Lee CW, Yen FL. Anti-melanoma activity of Bupleurum chinense, Bupleurum kaoi and nanoparticle formulation of their major bioactive compound saikosaponin-d. J Ethnopharmacol. 2016 Feb 17;179:432-42. doi: 10.1016/j.jep.2015.12.058. Epub 2015 Dec 31. PubMed PMID: 26748071.
3: Lee TH, Park S, You MH, Lim JH, Min SH, Kim BM. A potential therapeutic effect of saikosaponin C as a novel dual-target anti-Alzheimer agent. J Neurochem. 2016 Mar;136(6):1232-1245. doi: 10.1111/jnc.13515. Epub 2016 Jan 21. PubMed PMID: 26710244.
4: Zhang Y, Liu F, Zhang X, Xu T, Quan W, Wang H, Shi J, Dai Z, Wu B, Wu Q. Recognition and identification of active components from Radix Bupleuri using human neuroblastoma SH-SY5Y cells. Biomed Chromatogr. 2016 Mar;30(3):440-6. doi: 10.1002/bmc.3567. Epub 2015 Aug 27. PubMed PMID: 26194341.
5: Lee TH, Chang J, Kim BM. Saikosaponin C inhibits lipopolysaccharide-induced apoptosis by suppressing caspase-3 activation and subsequent degradation of focal adhesion kinase in human umbilical vein endothelial cells. Biochem Biophys Res Commun. 2014 Mar 14;445(3):615-21. doi: 10.1016/j.bbrc.2014.02.046. Epub 2014 Feb 22. PubMed PMID: 24565837.
6: Yu KU, Jang IS, Kang KH, Sung CK, Kim DH. Metabolism of saikosaponin c and naringin by human intestinal bacteria. Arch Pharm Res. 1997 Oct;20(5):420-4. doi: 10.1007/BF02973933. PubMed PMID: 18982483.
7: Shyu KG, Tsai SC, Wang BW, Liu YC, Lee CC. Saikosaponin C induces endothelial cells growth, migration and capillary tube formation. Life Sci. 2004 Dec 31;76(7):813-26. PubMed PMID: 15581913.

Explore Compound Types